molecular formula C5H7F3O B6159413 3,3,3-trifluoro-2,2-dimethylpropanal CAS No. 1807998-82-8

3,3,3-trifluoro-2,2-dimethylpropanal

Cat. No.: B6159413
CAS No.: 1807998-82-8
M. Wt: 140.1
InChI Key:
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Description

3,3,3-Trifluoro-2,2-dimethylpropanal is an organic compound with the molecular formula C5H7F3O. It is a colorless liquid that is used in various chemical reactions and industrial applications due to its unique chemical properties. The presence of trifluoromethyl groups makes it highly reactive and useful in the synthesis of various organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-trifluoro-2,2-dimethylpropanal typically involves the fluorination of 2,2-dimethylpropanal. One common method includes the use of fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-2,2-dimethylpropanal undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form 3,3,3-trifluoro-2,2-dimethylpropanoic acid.

    Reduction: Reduction reactions can convert it to 3,3,3-trifluoro-2,2-dimethylpropanol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: 3,3,3-Trifluoro-2,2-dimethylpropanoic acid.

    Reduction: 3,3,3-Trifluoro-2,2-dimethylpropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3,3-Trifluoro-2,2-dimethylpropanal has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism by which 3,3,3-trifluoro-2,2-dimethylpropanal exerts its effects depends on the specific reaction or application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The trifluoromethyl groups enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3,3,3-Trifluoro-2,2-dimethylpropanoic acid: Similar in structure but contains a carboxylic acid group instead of an aldehyde group.

    3,3,3-Trifluoro-2,2-dimethylpropanol: Contains a hydroxyl group instead of an aldehyde group.

    2,2-Dimethylpropanal: Lacks the trifluoromethyl groups, making it less reactive.

Uniqueness

3,3,3-Trifluoro-2,2-dimethylpropanal is unique due to the presence of trifluoromethyl groups, which impart high reactivity and stability. This makes it particularly useful in the synthesis of fluorinated organic compounds and in applications requiring high chemical stability.

Properties

CAS No.

1807998-82-8

Molecular Formula

C5H7F3O

Molecular Weight

140.1

Purity

95

Origin of Product

United States

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